molecular formula C8H10ClNO B1421267 4-Chloro-3-ethoxyaniline CAS No. 852854-42-3

4-Chloro-3-ethoxyaniline

Cat. No.: B1421267
CAS No.: 852854-42-3
M. Wt: 171.62 g/mol
InChI Key: JQQWIIGQFDFTCS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxyaniline is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and an ethoxy group at the 3-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxyaniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-ethoxyaniline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-chloro-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQWIIGQFDFTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674586
Record name 4-Chloro-3-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852854-42-3
Record name 4-Chloro-3-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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